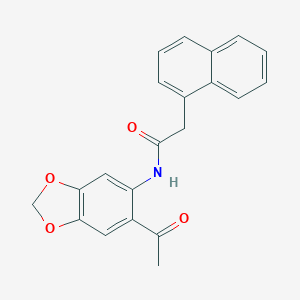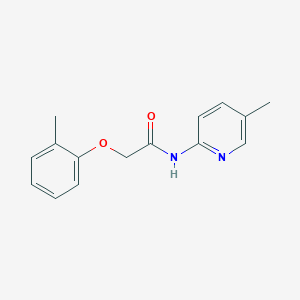
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide, also known as NBQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It is a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. NBQX has been studied extensively for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
作用机制
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide acts as a non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor that is involved in excitatory neurotransmission in the brain. By blocking the activity of the AMPA receptor, this compound reduces the flow of calcium ions into neurons, which can help to prevent neuronal damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the brain. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in excitatory signaling in the brain. This compound has also been shown to reduce the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a signaling molecule that is involved in a variety of physiological processes.
实验室实验的优点和局限性
One of the main advantages of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide is its specificity for the AMPA receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, one limitation of this compound is that it is a non-competitive antagonist, which means that it can only block the activity of the AMPA receptor, but cannot activate it. This can make it difficult to study the effects of AMPA receptor activation in the absence of this compound.
未来方向
There are several potential future directions for research on N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide. One area of interest is the development of more selective AMPA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in exploring the potential of this compound as a neuroprotective agent in other neurological disorders, such as traumatic brain injury and multiple sclerosis.
合成方法
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-naphthylacetic acid with 6-acetyl-1,3-benzodioxole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product.
科学研究应用
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C21H17NO4 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC 名称 |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H17NO4/c1-13(23)17-10-19-20(26-12-25-19)11-18(17)22-21(24)9-15-7-4-6-14-5-2-3-8-16(14)15/h2-8,10-11H,9,12H2,1H3,(H,22,24) |
InChI 键 |
MGZUUYFXLQOCNU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CC3=CC=CC4=CC=CC=C43)OCO2 |
规范 SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CC3=CC=CC4=CC=CC=C43)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)
![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(ethylsulfonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310264.png)
![3-Isopropyl 5-(2-methoxyethyl) 2,6-dimethyl-4-{3-[(methylsulfonyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310265.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(cyclohexylcarbonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310266.png)
